molecular formula C16H19ClFN3O2 B2584450 1-[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)ethanone;hydrochloride CAS No. 2418596-14-0

1-[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)ethanone;hydrochloride

Cat. No.: B2584450
CAS No.: 2418596-14-0
M. Wt: 339.8
InChI Key: SKUUHGUDUBETEP-JHEYCYPBSA-N
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Description

1-[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)ethanone;hydrochloride is an organic compound distinguished by its complex structure comprising a pyrrolidine ring, a benzoxazole moiety, and a fluorine atom. This compound's unique chemical properties make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)ethanone;hydrochloride typically involves a multi-step process. Initial steps usually involve the preparation of the amino-cyclopropylpyrrolidine intermediate via cyclization reactions, followed by the introduction of the benzoxazole moiety through nucleophilic substitution reactions. Each step is carefully controlled under specific temperature and pH conditions to ensure the desired stereochemistry and high yield of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes, often scaled up using flow chemistry techniques for improved efficiency and reproducibility. The process might incorporate robust purification methods like crystallization or chromatography to achieve the required purity standards for subsequent applications.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various reactions such as oxidation, reduction, and substitution. Oxidation reactions might alter the functional groups attached to the core structure, while reduction reactions can affect the pyrrolidine ring. Substitution reactions can introduce new functional groups, enhancing the compound's chemical diversity.

Common Reagents and Conditions: Common reagents include strong oxidizers like potassium permanganate or reducing agents like lithium aluminum hydride. The reactions are typically conducted under controlled conditions, with specific solvents and catalysts to facilitate the desired transformations.

Major Products: Major products from these reactions vary depending on the type of reaction and conditions used. For example, oxidation may produce derivatives with hydroxyl or carbonyl functionalities, while substitution reactions can yield new compounds with varied pharmacological profiles.

Scientific Research Applications

1-[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)ethanone;hydrochloride has diverse applications in scientific research:

  • In chemistry, it serves as a model compound for studying reaction mechanisms and developing new synthetic methods.

  • In biology, it is used to investigate its interaction with biological molecules and its potential as a biochemical tool.

  • In medicine, this compound is explored for its pharmacological properties, particularly its potential as a therapeutic agent in treating neurological disorders.

  • In the industry, it may find use as an intermediate in the synthesis of more complex molecules with commercial value.

Mechanism of Action

This compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrrolidine ring and benzoxazole moiety play crucial roles in its binding affinity and selectivity. The fluorine atom enhances its metabolic stability and bioavailability. By modulating key biochemical pathways, this compound can influence various physiological processes, making it a promising candidate for drug development.

Comparison with Similar Compounds

Compared to other similar compounds, 1-[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)ethanone;hydrochloride stands out due to its unique structural features and enhanced chemical stability. Similar compounds include:

  • 1-[(3S,4R)-3-Amino-4-methylpyrrolidin-1-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)ethanone

  • 1-[(3S,4R)-3-Amino-4-cyclopentylpyrrolidin-1-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)ethanone

Overall, this compound is a versatile compound with significant potential in various scientific domains, thanks to its unique structural attributes and diverse reactivity.

Properties

IUPAC Name

1-[(3S,4R)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2.ClH/c17-10-3-4-15-11(5-10)14(19-22-15)6-16(21)20-7-12(9-1-2-9)13(18)8-20;/h3-5,9,12-13H,1-2,6-8,18H2;1H/t12-,13+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUUHGUDUBETEP-JHEYCYPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2N)C(=O)CC3=NOC4=C3C=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H]2CN(C[C@H]2N)C(=O)CC3=NOC4=C3C=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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